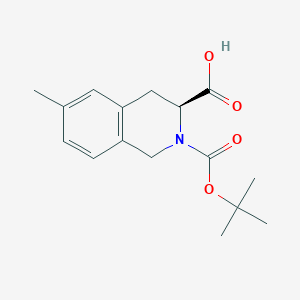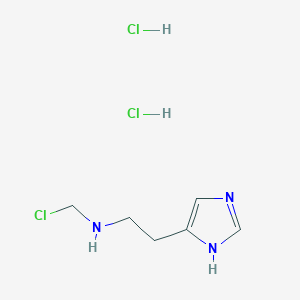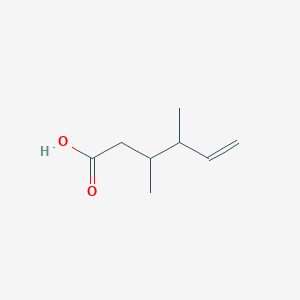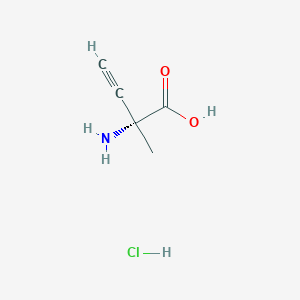
2,4-Dimethylpentanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpentanoic anhydride is an organic compound that belongs to the class of carboxylic anhydrides. It is derived from 2,4-dimethylpentanoic acid and is characterized by the presence of two acyl groups connected by an oxygen atom. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylpentanoic anhydride typically involves the dehydration of 2,4-dimethylpentanoic acid. One common method is the use of reagents such as triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, high yield, and simplicity of the experimental procedure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar dehydration techniques. The use of thionyl chloride or phosphorus pentachloride as dehydrating agents is also common in large-scale production . These methods ensure efficient conversion of the carboxylic acid to the anhydride with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylpentanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,4-dimethylpentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Produces 2,4-dimethylpentanoic acid.
Alcoholysis: Produces esters such as 2,4-dimethylpentanoate.
Aminolysis: Produces amides such as 2,4-dimethylpentanamide.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Employed in the modification of biomolecules through acylation reactions.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4-dimethylpentanoic anhydride involves the nucleophilic attack on the carbonyl carbon of the anhydride. This leads to the cleavage of the anhydride bond and the formation of the corresponding carboxylic acid derivative. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpentanoic acid: The parent acid from which the anhydride is derived.
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the functional groups of the anhydride.
Uniqueness
2,4-Dimethylpentanoic anhydride is unique due to its reactivity and ability to form a variety of derivatives through reactions with nucleophiles. Its anhydride functionality makes it more reactive than the corresponding acid, allowing for a broader range of chemical transformations.
Eigenschaften
Molekularformel |
C14H26O3 |
|---|---|
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
2,4-dimethylpentanoyl 2,4-dimethylpentanoate |
InChI |
InChI=1S/C14H26O3/c1-9(2)7-11(5)13(15)17-14(16)12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
SAUXSSVICVRRBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)C(=O)OC(=O)C(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)



![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
